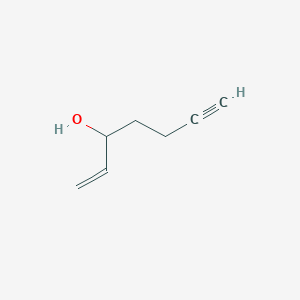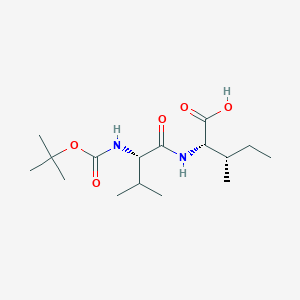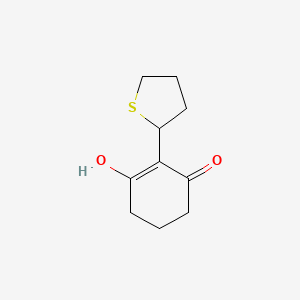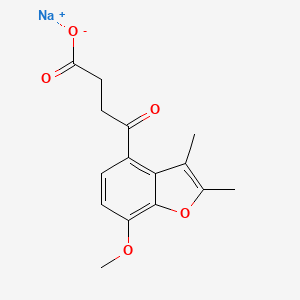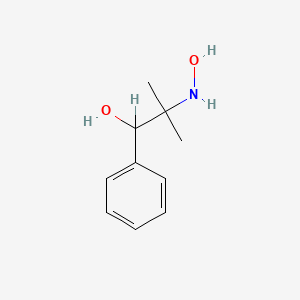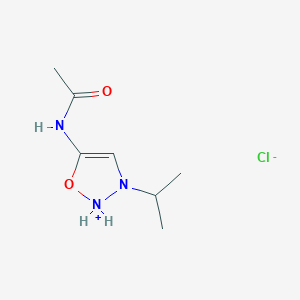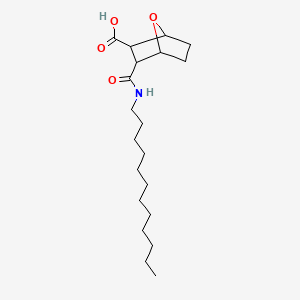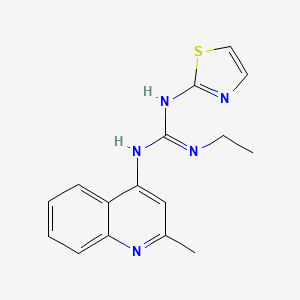
Octadec-1-EN-1-YL tetradec-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octadec-1-en-1-yl tetradec-2-enoate: is a chemical compound with the molecular formula C32H60O2 and a molecular weight of 476.83 g/mol . . This compound is characterized by its long carbon chains and ester functional group, making it a subject of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of octadec-1-en-1-yl tetradec-2-enoate typically involves the esterification of tetradecenoic acid with octadecenol . The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reactants and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: Octadec-1-en-1-yl tetradec-2-enoate can undergo various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to form the corresponding alcohol and acid.
Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base catalyst.
Major Products Formed:
Oxidation: Epoxides, diols.
Reduction: Alcohols, acids.
Substitution: Amides, esters.
Applications De Recherche Scientifique
Chemistry: Octadec-1-en-1-yl tetradec-2-enoate is used as a precursor in the synthesis of various complex molecules and polymers . Its unique structure allows for the formation of diverse chemical derivatives.
Biology: In biological research, this compound is studied for its potential role in cell membrane structure and function due to its long hydrophobic chains .
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent or in the formulation of bioactive compounds .
Industry: In the industrial sector, this compound is used in the production of lubricants, surfactants, and plasticizers .
Mécanisme D'action
The mechanism of action of octadec-1-en-1-yl tetradec-2-enoate involves its interaction with cellular membranes and enzymes . The long hydrophobic chains allow it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability . Additionally, the ester group can undergo hydrolysis, releasing active metabolites that may interact with specific molecular targets .
Comparaison Avec Des Composés Similaires
Comparison: Octadec-1-en-1-yl tetradec-2-enoate is unique due to its specific combination of long carbon chains and ester functional group, which imparts distinct physical and chemical properties . Compared to similar compounds, it may exhibit different reactivity and solubility profiles, making it suitable for specific applications in research and industry .
Propriétés
Numéro CAS |
71801-80-4 |
|---|---|
Formule moléculaire |
C32H60O2 |
Poids moléculaire |
476.8 g/mol |
Nom IUPAC |
octadec-1-enyl tetradec-2-enoate |
InChI |
InChI=1S/C32H60O2/c1-3-5-7-9-11-13-15-16-17-18-19-21-23-25-27-29-31-34-32(33)30-28-26-24-22-20-14-12-10-8-6-4-2/h28-31H,3-27H2,1-2H3 |
Clé InChI |
HVKLUQZNHMIHAE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCC=COC(=O)C=CCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Oxabicyclo[4.2.1]nonan-7-one](/img/structure/B14462942.png)
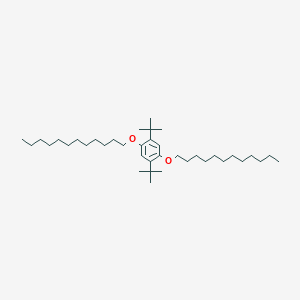
![Diphenyl [(4-chloroanilino)methyl]phosphonate](/img/structure/B14462946.png)
